molecular formula C18H54O7Si8 B094741 Hexakis(trimethylsiloxy)disiloxane CAS No. 18602-90-9

Hexakis(trimethylsiloxy)disiloxane

Cat. No. B094741
CAS RN: 18602-90-9
M. Wt: 607.3 g/mol
InChI Key: ZSVIBKXXPKFBHX-UHFFFAOYSA-N
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Description

Hexakis(trimethylsiloxy)disiloxane is a chemical compound with the molecular formula C18H54O7Si8 . It is a type of organosilicon compound, which are known for their wide range of applications in various fields due to their unique chemical and physical properties .


Synthesis Analysis

The synthesis of Hexakis(trimethylsiloxy)disiloxane and similar compounds often involves the hydrosilylation of alkenes and alkynes . This process is catalyzed by transition metals and is a commonly used method for the preparation of silicon-based compounds . The methodology described has vast functional group tolerance and is extremely efficient towards the formation of novel disiloxane-based building blocks .


Molecular Structure Analysis

The molecular structure of Hexakis(trimethylsiloxy)disiloxane is complex and detailed information about it can be found in databases like PubChem .


Chemical Reactions Analysis

The chemical reactions involving Hexakis(trimethylsiloxy)disiloxane are diverse. For instance, it has been reported that the reaction of tetrakis(trimethylsiloxy)silane and hexakis(trimethylsiloxy)disiloxane with sodium hydroxide in ethanol leads to the formation of a sodium silicate species .


Physical And Chemical Properties Analysis

The physical and chemical properties of Hexakis(trimethylsiloxy)disiloxane can be found in databases like PubChem . These databases provide comprehensive information about the compound’s structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, and more .

Scientific Research Applications

  • Hexakis(trimethylsilyl)disilane is a novel, highly branched, and symmetrical polysilane synthesized through multiple procedures. Its physical and spectral properties have been examined, contributing to the understanding of organopolysilane chemistry (Gilman & Harrell, 1967).

  • The reaction of trimethyliodosilane with tetraalkoxysilanes and hexaalkoxydisiloxanes results in trimethylsiloxy derivatives, with tetrakis(trimethylsiloxy)silane and hexakis(trimethylsiloxy)disiloxane being significant products. This study contributes to the understanding of reactions involving silane and siloxane compounds (Voronkov, Pavlov, & Dubinskaya, 1975).

  • Sterically overcrowded or charge perturbed molecules like Hexakis(trimethylsilyl)disilane show unique properties such as elongation of the central SiSi bond and different dihedral angles, revealing insights into molecular interactions and steric effects in chemistry (Bock, Meuret, & Ruppert, 1993).

  • Synthesis of Small Cyclosilanes involves the reaction of hexakis(trimethylsilyl)disilane with other compounds, leading to the formation of various derivatives and providing insights into the chemistry of cyclosilanes (Fischer, Konopa, Baumgartner, & Marschner, 2004).

  • The chemistry and structures of hexakis(halogenomethyl)-, hexakis(azidomethyl)-, and hexakis(nitratomethyl)disiloxanes have been investigated, offering insights into the structural and chemical properties of substituted hexamethyl disiloxanes, which are crucial in understanding their potential applications (Ascherl et al., 2013).

Mechanism of Action

The detailed mechanism of these reactions is currently unknown, although a direct relationship between the number of trimethylsiloxy groups substituted and the yield of hexamethyldisiloxane and trimethyl-ethoxysilane produced during the reaction has been established .

Safety and Hazards

Safety data sheets provide information about the potential hazards of Hexakis(trimethylsiloxy)disiloxane and how to handle it safely . It is highly flammable and very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

tris(trimethylsilyl) tris(trimethylsilyloxy)silyl silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H54O7Si8/c1-26(2,3)19-32(20-27(4,5)6,21-28(7,8)9)25-33(22-29(10,11)12,23-30(13,14)15)24-31(16,17)18/h1-18H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVIBKXXPKFBHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H54O7Si8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576556
Record name 1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl tris(trimethylsilyl) orthosilicate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexakis(trimethylsiloxy)disiloxane

CAS RN

18602-90-9
Record name 1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl tris(trimethylsilyl) orthosilicate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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